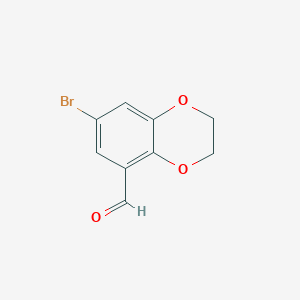

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

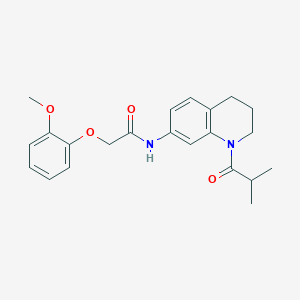

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is a chemical compound with the empirical formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It belongs to the class of benzodioxine derivatives and contains a bromine atom attached to a dihydrobenzodioxine ring. The compound exhibits aldehyde functionality, which is indicated by the presence of the carbonyl group (C=O) .

Synthesis Analysis

The synthetic route for this compound involves the introduction of a bromine substituent onto the benzodioxine scaffold. Specific synthetic methods and conditions may vary, but typical approaches include bromination of a precursor compound or selective functionalization of an existing benzodioxine ring. Researchers have explored various strategies to achieve this synthesis, and further investigation is warranted to optimize yields and selectivity .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered dihydrobenzodioxine ring fused with a five-membered carbocyclic ring. The bromine atom is positioned at the 7-position of the benzodioxine ring. The aldehyde group (C=O) is attached to the carbocyclic ring. The compound’s three-dimensional arrangement influences its reactivity and interactions with other molecules .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, potential reactions include nucleophilic additions at the carbonyl group, substitution reactions at the bromine position, and cyclization reactions. Researchers can explore its reactivity with various nucleophiles, bases, and electrophiles to uncover novel transformations .

Physical And Chemical Properties Analysis

Mechanism of Action

The precise mechanism of action for 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde remains an area of investigation. Its potential biological activities, such as enzyme inhibition, receptor binding, or other interactions, require further exploration. Researchers should evaluate its effects on relevant biological targets to elucidate its mode of action .

properties

IUPAC Name |

7-bromo-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-3-6(5-11)9-8(4-7)12-1-2-13-9/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITZFTAWIKVLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

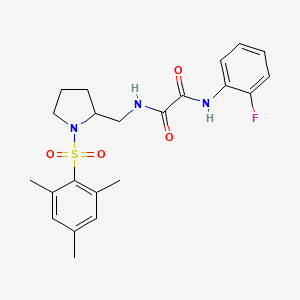

![Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2536496.png)

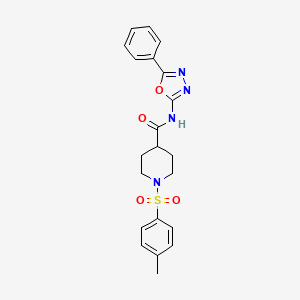

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)

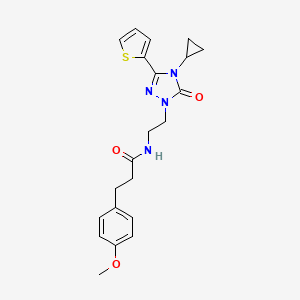

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)

![N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)